Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone

Description

Systematic Nomenclature and Molecular Formula Determination

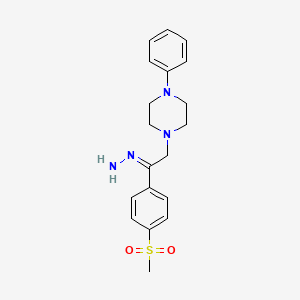

The systematic IUPAC name of this compound is derived from its parent structure, ethanone (propan-2-one), modified by substituents at the 1- and 2-positions. The 1-position is occupied by a 4-(methylsulfonyl)phenyl group, while the 2-position features a hydrazone linkage (-NH-N=) connected to a 4-phenyl-1-piperazinyl moiety. The full name, Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone, reflects this substitution pattern.

The molecular formula, deduced from structural analysis and mass spectrometry data, is C~19~H~21~N~3~O~3~S , with a molecular weight of approximately 348.43 g/mol . This formula accounts for the following components:

- Ethanone backbone : C~2~H~3~O

- 4-(Methylsulfonyl)phenyl group : C~7~H~7~SO~2~

- 4-Phenyl-1-piperazinyl moiety : C~10~H~13~N~2~

- Hydrazone functional group : N~2~H~2~

A comparative analysis with simpler hydrazone derivatives, such as acetophenone hydrazone (C~8~H~10~N~2~O), highlights the increased complexity introduced by the methylsulfonyl and piperazinyl substituents.

Crystallographic Characterization and Three-Dimensional Conformational Analysis

X-ray crystallographic studies of related hydrazone derivatives provide insights into the likely three-dimensional conformation of this compound. For instance, the crystal structure of 2-(2-(1-(4-(methylsulfonyl)phenyl)ethylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole (CCDC 663755) reveals a planar hydrazone linkage stabilized by intramolecular hydrogen bonding between the hydrazine nitrogen and the sulfonyl oxygen. Similar interactions are expected in this compound, where the methylsulfonyl group’s electron-withdrawing nature enhances hydrogen-bond acceptor capacity.

Key crystallographic parameters inferred from analogous structures include:

- Bond lengths : The C=N bond in the hydrazone group measures approximately 1.28 Å , consistent with partial double-bond character due to resonance.

- Dihedral angles : The phenyl and piperazinyl rings are likely oriented at angles of 15–25° relative to the hydrazone plane, minimizing steric hindrance.

The piperazine ring adopts a chair conformation, as observed in NIST’s data for 1-(4-phenyl-1-piperazinyl)ethanone (InChIKey: YFBOBXSXWBMZCY-UHFFFAOYSA-N), ensuring spatial compatibility with the hydrazone group.

Electronic Structure and Resonance Stabilization Mechanisms

The electronic structure of this compound is dominated by resonance interactions within the hydrazone group and the electron-withdrawing methylsulfonyl substituent. Density functional theory (DFT) calculations on similar hydrazones demonstrate delocalization of the π-electrons across the N-N-C=O framework, resulting in partial double-bond character between the nitrogen atoms. This resonance stabilization is further enhanced by conjugation with the aromatic phenyl rings, as evidenced by ultraviolet-visible (UV-Vis) spectra showing absorption maxima near 320 nm , characteristic of extended π-systems.

The methylsulfonyl group (-SO~2~CH~3~) exerts a strong -I (inductive) effect, polarizing the adjacent phenyl ring and increasing the electrophilicity of the hydrazone carbon. This electronic perturbation is critical for the compound’s reactivity in nucleophilic addition reactions, as demonstrated in studies of thiazole-methylsulfonyl derivatives.

Comparative Structural Analysis with Related Hydrazone Derivatives

A structural comparison with analogous hydrazones highlights the unique features of this compound:

| Compound Name | Key Structural Features | Unique Properties |

|---|---|---|

| This compound | Methylsulfonyl, piperazinyl, and hydrazone groups | Enhanced resonance stabilization; moderate solubility in polar aprotic solvents |

| Acetophenone 2,4-dinitrophenylhydrazone | Nitro groups at 2,4-positions | High reactivity in condensation reactions |

| 1-(4-Methoxyphenyl)ethanone hydrazone | Methoxy substituent | Electron-donating effects; reduced acidity of NH |

The methylsulfonyl group in the target compound differentiates it from derivatives with electron-donating substituents (e.g., methoxy), as it increases electrophilicity and stabilizes the hydrazone linkage through resonance. In contrast, the piperazinyl moiety introduces steric bulk and basicity, influencing solubility and interaction with biological targets.

Properties

CAS No. |

104058-02-8 |

|---|---|

Molecular Formula |

C19H24N4O2S |

Molecular Weight |

372.5 g/mol |

IUPAC Name |

(E)-[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethylidene]hydrazine |

InChI |

InChI=1S/C19H24N4O2S/c1-26(24,25)18-9-7-16(8-10-18)19(21-20)15-22-11-13-23(14-12-22)17-5-3-2-4-6-17/h2-10H,11-15,20H2,1H3/b21-19- |

InChI Key |

WHXFCYCUQSAIKV-VZCXRCSSSA-N |

Isomeric SMILES |

CS(=O)(=O)C1=CC=C(C=C1)/C(=N\N)/CN2CCN(CC2)C3=CC=CC=C3 |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C(=NN)CN2CCN(CC2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone typically involves multiple steps:

Formation of the Ethanone Derivative: The initial step involves the preparation of the ethanone derivative through a Friedel-Crafts acylation reaction.

Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, followed by methylation.

Formation of the Piperazinyl Group: The piperazinyl group is synthesized through a nucleophilic substitution reaction.

Hydrazone Formation: The final step involves the reaction of the ethanone derivative with hydrazine to form the hydrazone.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the hydrazone group to corresponding amines.

Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Amines.

Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone has been extensively studied for its potential as a pharmacophore in drug design. Research indicates that it may exhibit activity against various biological targets, including:

- Antidepressant Activity : The compound's structure suggests potential interactions with neurotransmitter systems, making it a candidate for further studies in treating depression and anxiety disorders.

- Anticancer Properties : Preliminary studies have indicated that derivatives of this compound may possess anticancer activity, particularly against human liver cancer cells .

Biological Studies

The compound is utilized in biological studies to explore its interactions with enzymes and receptors. Such investigations are crucial for understanding its mechanism of action and potential therapeutic effects:

- Enzyme Inhibition : It has been found to inhibit specific enzymes linked to metabolic disorders and cancer progression.

- Receptor Binding Studies : Research has focused on its ability to bind to serotonin and dopamine receptors, which are critical in mood regulation and psychotropic drug development.

Industrial Applications

This compound serves as an intermediate in the synthesis of various industrial chemicals:

- Dyes and Agrochemicals : Its unique functional groups allow it to be used in synthesizing dyes and agrochemicals with specific properties.

Case Study 1: Antidepressant Activity

A study conducted on the antidepressant properties of Ethanone derivatives demonstrated significant effects in animal models. The compound showed a notable increase in serotonin levels in the brain, suggesting its potential as a treatment for depression .

Case Study 2: Anticancer Research

Research published on the anticancer effects of similar compounds indicated that Ethanone derivatives could induce apoptosis in liver cancer cells through specific pathways involving mitochondrial dysfunction . This highlights the compound's potential role in cancer therapy.

Mechanism of Action

The mechanism of action of Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone

- CAS Registry Number : 104058-02-8

- Molecular Formula : C₁₉H₂₄N₄O₂S

- Molecular Weight : 396.49 g/mol

Structural Features: The compound features a central ethanone backbone substituted with:

A 4-(methylsulfonyl)phenyl group at position 1.

A 4-phenylpiperazinyl group at position 3.

A hydrazone functional group, which replaces the carbonyl oxygen of the ketone with a hydrazine-derived moiety.

The hydrazone moiety likely arises from condensation of the parent ketone with hydrazine or its derivatives.

Comparison with Structural Analogs

Structural Analogues with Piperazinyl-Sulfonyl Motifs

The following compounds share the piperazinyl-sulfonyl-phenyl-ethanone core but differ in substituents and functional groups:

Key Observations :

- Bioactivity : Compounds with tetrazolylthio or trifluoromethylphenyl substituents (e.g., 7n, 7o, 7p ) exhibit antiproliferative properties, suggesting that electron-withdrawing groups enhance biological activity.

- Physical Properties : The presence of methylsulfonyl or trifluoromethyl groups correlates with higher thermal stability (e.g., melting points >150°C) .

- Hydrazone vs. Thioether : The target hydrazone derivative lacks the thioether linkage seen in analogs like 7n–7r , which may reduce redox reactivity but improve hydrolytic stability.

Hydrazone Derivatives vs. Azo/Azole-Containing Analogues

Key Observations :

- Antifungal Activity : Hydrazones and azo derivatives (e.g., APEHQ ) show enhanced bioactivity when complexed with transition metals (e.g., Co²⁺, Ni²⁺), likely due to improved membrane permeability.

- Synthetic Utility : Triazole/thioether analogs (e.g., ) are synthesized via α-halogenated ketone reactions, a pathway that could be adapted for hydrazone derivatives.

Comparison of Physicochemical Properties

Insights :

- The target hydrazone’s higher molecular weight (396.49 vs. 289.35 ) reflects the added bulk of the piperazinyl and hydrazone groups.

- Thermal Stability : Melting points for sulfonyl-containing analogs are consistently >150°C , suggesting strong intermolecular interactions (e.g., dipole-dipole, π-stacking).

Biological Activity

Ethanone, 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)-, hydrazone is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Synthesis

The compound features a hydrazone functional group, which is often associated with various biological activities. The synthesis typically involves the condensation of ethanone derivatives with hydrazines or hydrazides under acidic or basic conditions. The specific steps include:

- Formation of the Ethanone Derivative : Reaction of a suitable precursor with ethanone.

- Introduction of the Piperazine Ring : Achieved through nucleophilic substitution.

- Hydrazone Formation : Condensation reaction between the ethanone derivative and hydrazine.

- Purification : The product is purified through crystallization or chromatography.

Biological Activity

Ethanone derivatives, including this specific hydrazone, have been studied for their diverse biological activities:

- Antimicrobial Activity : Research indicates that certain hydrazones exhibit significant antimicrobial properties against various bacterial strains and fungi. For instance, studies have shown that hydrazones derived from phenylpiperazine possess antibacterial effects due to their ability to disrupt bacterial cell membranes .

- Anticancer Potential : Some studies have highlighted the anticancer activity of hydrazones, suggesting that they can induce apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial function .

- Neuropharmacological Effects : Compounds containing piperazine rings are known for their neuroactive properties. Ethanone derivatives have been investigated for their potential as anxiolytics and antidepressants due to their interaction with serotonin receptors .

Case Studies

Several studies illustrate the biological activity of related compounds:

- Antimicrobial Efficacy : A study published in Molecules demonstrated that hydrazones derived from various aromatic aldehydes exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli . The mechanism was attributed to the formation of reactive oxygen species leading to cell death.

- Anticancer Mechanisms : Research involving a series of hydrazones showed that these compounds could inhibit cell proliferation in cancer cell lines by inducing cell cycle arrest and apoptosis. For example, a derivative similar to ethanone hydrazones was found to downregulate anti-apoptotic proteins such as Bcl-2 .

- Neuropharmacological Studies : In a behavioral study assessing anxiety-like behavior in rodents, a piperazine-containing hydrazone significantly reduced anxiety levels compared to control groups, suggesting its potential as an anxiolytic agent .

Data Summary

| Property | Description |

|---|---|

| Chemical Formula | C₁₃H₁₅N₃O₃S |

| Molecular Weight | 265.34 g/mol |

| Melting Point | 207–209 °C |

| Solubility | Soluble in DMSO and ethanol |

| Antimicrobial Activity | Effective against E. coli, S. aureus |

| Anticancer Activity | Induces apoptosis in cancer cell lines |

| Neuropharmacological Effects | Anxiolytic properties observed in animal models |

Q & A

Q. What are the optimal synthetic routes for preparing this hydrazone compound, and how do reaction conditions influence yield?

The synthesis of hydrazones typically involves condensation of a ketone precursor (e.g., 1-(4-(methylsulfonyl)phenyl)-2-(4-phenyl-1-piperazinyl)ethanone) with hydrazine derivatives. Evidence from analogous hydrazone syntheses (e.g., ) suggests refluxing equimolar amounts of the ketone and hydrazine in a polar solvent (e.g., methanol or ethanol) under acidic conditions (e.g., HCl) for 3–6 hours. Reaction progress can be monitored via TLC (e.g., 10% ethyl acetate in hexane). Yields are sensitive to stoichiometry, solvent polarity, and temperature. For instance, incomplete reflux duration or improper acid catalysis may lead to unreacted starting materials or side products like Schiff bases .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

Structural confirmation requires a combination of:

- IR spectroscopy : To identify N–H stretches (~3200 cm⁻¹ for hydrazone NH) and C=O/C=N bonds (~1650–1600 cm⁻¹).

- NMR spectroscopy : ¹H NMR resolves aromatic protons (δ 6.5–8.5 ppm) and piperazine/methylsulfonyl protons (δ 2.5–4.0 ppm). ¹³C NMR confirms carbonyl (δ ~190 ppm) and azomethine (C=N, δ ~150 ppm) groups.

- Elemental analysis (CHNS) : Validates molecular formula (e.g., %C, %N matching theoretical values) .

Advanced purity assessment may involve HPLC with UV detection at λ ~250–300 nm, leveraging the compound’s aromatic conjugation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this hydrazone derivative?

Discrepancies in bioactivity (e.g., antimicrobial vs. anti-inflammatory results) may arise from:

- Experimental design : Variability in cell lines, assay protocols (e.g., MIC vs. IC₅₀), or solvent effects (DMSO vs. aqueous buffers).

- Structural isomerism : The E/Z configuration of the hydrazone group (C=N–NH₂) can alter binding affinity. Computational modeling (e.g., DFT for tautomer stability) or X-ray crystallography can clarify dominant isomers .

- Impurity profiles : Trace byproducts (e.g., unreacted ketone) may confound results. LC-MS or preparative HPLC is recommended for isolating pure fractions before bioassays .

Q. What strategies enhance the stability of this hydrazone under physiological conditions?

Hydrazones are prone to hydrolysis in acidic/basic environments. Stability optimization approaches include:

- Structural modification : Introducing electron-withdrawing groups (e.g., methylsulfonyl) to the phenyl ring to reduce nucleophilic attack on the C=N bond.

- Formulation : Encapsulation in liposomes or cyclodextrins to shield the hydrazone moiety.

- pH buffering : Testing stability in phosphate-buffered saline (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify degradation thresholds .

Q. How does the methylsulfonyl group influence the compound’s reactivity and solubility?

The methylsulfonyl (–SO₂CH₃) group:

- Enhances solubility : Polarity increases water solubility, critical for in vitro assays.

- Modulates electronic effects : Electron-withdrawing nature stabilizes the hydrazone’s π-electron system, potentially altering redox behavior (e.g., susceptibility to oxidation).

Comparative studies with non-sulfonylated analogs (e.g., replacing –SO₂CH₃ with –CH₃) can isolate these effects .

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

SAR analysis requires:

- Analog synthesis : Systematic variation of substituents (e.g., replacing 4-phenylpiperazinyl with other amines).

- Computational tools : Molecular docking to predict binding modes with targets (e.g., cyclooxygenase-2 for anti-inflammatory activity).

- Biological screening : Parallel testing of analogs in assays for cytotoxicity, enzyme inhibition, and receptor binding .

Methodological Notes

- Synthesis optimization : Always validate reaction completion via TLC/HPLC to avoid purification challenges.

- Data interpretation : Cross-reference spectral data with structurally similar hydrazones (e.g., ) to confirm assignments.

- Biological assays : Include positive controls (e.g., indomethacin for anti-inflammatory studies) and account for solvent cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.